Ruxolitinib phosphate (CAS 1092939-17-7), commercially known as Jakafi, is a highly potent, orally bioavailable, ATP-competitive inhibitor of Janus kinases 1 and 2 (JAK1/JAK2). As a Biopharmaceutics Classification System (BCS) Class 1 compound, it is characterized by high aqueous solubility and exceptional intestinal permeability, ensuring >95% oral absorption [1]. In procurement and experimental design, the phosphate salt is the definitive standard for in vivo pharmacokinetic modeling, formulation development, and targeted oncology assays, offering a reliable, highly reproducible baseline for studying myeloproliferative neoplasms and JAK-STAT pathway dysregulation .
Substituting ruxolitinib phosphate with its free base equivalent or other in-class JAK inhibitors severely compromises experimental reproducibility and targeted efficacy. The free base form exhibits poor aqueous solubility, necessitating the use of organic solvents like DMSO or DMF, which introduces solvent-induced toxicity and variability in in vivo oral gavage models. Furthermore, substituting with other clinical JAK inhibitors, such as tofacitinib, drastically shifts the kinase selectivity profile; tofacitinib preferentially targets JAK3 over JAK2, rendering it ineffective for modeling JAK2-driven myeloproliferative diseases like polycythemia vera [1]. Procurement must prioritize the phosphate salt to guarantee BCS Class 1 solubility and precise JAK1/JAK2 targeting.
Ruxolitinib phosphate exhibits highly favorable, pH-dependent aqueous solubility, achieving complete dissolution in acidic environments. At pH 3.3, its solubility exceeds 130 mg/250 mL, fulfilling the criteria for a BCS Class 1 compound[1]. In contrast, the un-salified free base has limited aqueous solubility, typically requiring dissolution in ethanol, DMSO (33 mg/mL), or DMF for laboratory handling . This drastic difference in aqueous solubility ensures that the phosphate salt can be formulated into stable, solvent-free oral suspensions, achieving >95% absorption in vivo.
| Evidence Dimension | Aqueous solubility and absorption |
| Target Compound Data | >130 mg/250 mL at pH 3.3; >95% oral absorption |
| Comparator Or Baseline | Ruxolitinib free base (requires organic solvents for high-concentration liquid handling) |
| Quantified Difference | Phosphate salt achieves BCS Class 1 status, eliminating the need for toxic organic co-solvents in oral dosing. |
| Conditions | Aqueous buffer (pH 3.3) vs. standard organic laboratory solvents. |
Procuring the phosphate salt is mandatory for in vivo animal models to avoid solvent-induced artifacts and ensure consistent oral bioavailability.
Ruxolitinib phosphate is highly selective for JAK1 and JAK2, demonstrating IC50 values of 3.3 nM and 2.8 nM, respectively, with minimal activity against JAK3 (IC50 = 323 nM) [1]. When compared to tofacitinib, a common procurement substitute in the JAK inhibitor class, the selectivity profiles are inverted. Tofacitinib is a potent JAK3 inhibitor (IC50 = 1 nM) with significantly weaker activity against JAK2 (IC50 = 20 nM)[1]. This >100-fold difference in JAK3 vs JAK2 selectivity dictates the functional utility of the compound in specific disease models.
| Evidence Dimension | Biochemical kinase inhibition (IC50) |
| Target Compound Data | JAK2 IC50 = 2.8 nM; JAK3 IC50 = 323 nM |
| Comparator Or Baseline | Tofacitinib (JAK2 IC50 = 20 nM; JAK3 IC50 = 1 nM) |
| Quantified Difference | Ruxolitinib is >100-fold more selective for JAK2 over JAK3, whereas tofacitinib is 20-fold more selective for JAK3 over JAK2. |
| Conditions | In vitro biochemical kinase assays. |
Buyers modeling myeloproliferative neoplasms must select ruxolitinib to specifically target JAK2 without inducing the broad JAK3-mediated immunosuppression seen with tofacitinib.
In primary cell cultures, ruxolitinib phosphate demonstrates a pronounced preferential suppression of mutant, disease-driving cells over healthy cells. It inhibits erythroid progenitor colony formation from polycythemia vera patients carrying the JAK2V617F mutation with an IC50 of 67 nM . In contrast, its IC50 against healthy donor progenitor cells is >400 nM . This establishes a nearly 6-fold therapeutic window, proving its efficacy as a targeted agent rather than a general cytotoxic compound.
| Evidence Dimension | Inhibition of erythroid progenitor colony formation (IC50) |
| Target Compound Data | 67 nM (JAK2V617F+ patient cells) |
| Comparator Or Baseline | >400 nM (Healthy donor cells) |
| Quantified Difference | ~6-fold higher potency against mutant-driven myeloproliferative cells compared to wild-type baselines. |
| Conditions | Primary cultures from polycythemia vera patients vs. healthy donors. |
This specific therapeutic window makes ruxolitinib phosphate the ideal positive control for screening novel oncology drugs targeting the JAK2V617F mutation.
Beyond solubility, the intestinal permeability of a compound dictates its utility in oral pharmacokinetic studies. In Caco-2 cell monolayer assays, ruxolitinib phosphate exhibits an apparent permeability (Papp) of 21.5 x 10^-6 cm/sec [1]. This significantly outperforms the established high-permeability benchmark drug, metoprolol, which demonstrates a Papp of 17.4 x 10^-6 cm/sec under identical conditions [1]. This superior permeability ensures rapid, predictable systemic exposure following oral administration.
| Evidence Dimension | Apparent permeability (Papp) in Caco-2 cells |
| Target Compound Data | 21.5 x 10^-6 cm/sec |
| Comparator Or Baseline | Metoprolol baseline (17.4 x 10^-6 cm/sec) |
| Quantified Difference | Ruxolitinib phosphate demonstrates ~23% higher intestinal permeability than the standard high-permeability model drug. |
| Conditions | Caco-2 cell monolayer permeability assay. |
High permeability guarantees reproducible systemic exposure in vivo, reducing pharmacokinetic variability and animal cohort sizes in preclinical trials.
Due to its BCS Class 1 solubility and high Caco-2 permeability [1], ruxolitinib phosphate is the optimal choice for formulating oral gavage solutions in murine models of polycythemia vera and myelofibrosis, ensuring >95% absorption without the need for toxic organic co-solvents.
Its strict >100-fold selectivity for JAK1/JAK2 over JAK3[2] makes it an essential tool compound for isolating JAK2-dependent signaling pathways in hematopoietic cells, clearly distinguishing them from JAK3-mediated immune responses.
Because it exhibits a ~6-fold preferential suppression of JAK2V617F+ mutant cells over healthy progenitors , ruxolitinib phosphate serves as the gold-standard positive control in high-throughput screening assays evaluating next-generation mutant-selective kinase inhibitors.
Acute Toxic;Irritant;Health Hazard